7-Nitro-1H-indole-2-carbonyl chloride
Description
7-Nitro-1H-indole-2-carbonyl chloride (C₉H₅ClN₂O₃, MW 224.60) is a nitro-substituted indole derivative functionalized with a reactive carbonyl chloride group at the 2-position of the indole ring. This compound is cataloged under MDL number MFCD28099742 and is primarily utilized in organic synthesis for constructing indole-based pharmacophores or advanced intermediates . The nitro group at the 7-position introduces strong electron-withdrawing effects, modulating the reactivity of the carbonyl chloride and influencing regioselectivity in subsequent reactions.
Properties
CAS No. |
1706430-07-0 |
|---|---|
Molecular Formula |
C9H5ClN2O3 |
Molecular Weight |
224.6 g/mol |
IUPAC Name |
7-nitro-1H-indole-2-carbonyl chloride |
InChI |
InChI=1S/C9H5ClN2O3/c10-9(13)6-4-5-2-1-3-7(12(14)15)8(5)11-6/h1-4,11H |
InChI Key |
GFNGCLIQAVCWPR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
7-Nitro-1H-indole-2-carbonyl chloride serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. It enhances drug efficacy and specificity, making it a valuable component in drug formulation. For example, derivatives of this compound have been explored for their potential as inhibitors of HIV-1 integrase, showcasing the compound's role in developing antiviral therapies .
Biochemical Research
This compound is extensively used in biochemical studies to investigate neurotransmitter systems. Research indicates that derivatives of 7-nitroindole can effectively inhibit the strand transfer of HIV-1 integrase, which is vital for viral replication. The binding conformation analysis shows that the indole core and the carbonyl group interact with the active site of integrase, providing insights into the mechanisms of action for potential therapeutic agents .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard for calibrating instruments and validating results in complex chemical analyses. Its stability and reactivity make it suitable for various analytical techniques, including chromatography and spectroscopy, where precise measurements are essential .
Material Science
The unique properties of this compound also lend themselves to applications in material science. It is being investigated for developing new materials in organic electronics, where it can improve the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films makes it an attractive candidate for these applications .
Environmental Monitoring
In environmental science, this compound is employed to detect pollutants, contributing to environmental safety by identifying and quantifying harmful substances in ecosystems. Its reactivity allows it to be used in assays that monitor environmental contaminants, thus playing a role in ecological protection efforts .
Data Table: Applications Overview
Case Study 1: HIV-1 Integrase Inhibition
Research has demonstrated that derivatives of this compound can inhibit HIV-1 integrase effectively. A study highlighted a derivative with an IC50 value of 0.13 μM, indicating strong potential for antiviral applications. The structural analysis revealed critical interactions between the compound and the active site of the integrase enzyme, which could inform future drug design strategies .
Case Study 2: Material Science Innovations
Recent advancements in material science have shown that using this compound can enhance the efficiency of organic electronic devices. Studies indicate improvements in charge transport properties when incorporated into device architectures, leading to better performance metrics for OLEDs and OPVs .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares 7-nitro-1H-indole-2-carbonyl chloride with three closely related indole derivatives:
| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | C₉H₅ClN₂O₃ | 7-NO₂, 2-COCl | 224.60 | Strong electron-withdrawing nitro group |
| 5-Nitro-1H-indole-2-carbonyl chloride | C₉H₅ClN₂O₃ | 5-NO₂, 2-COCl | 224.60 | Nitro at 5-position alters electronic distribution |
| 5-Methoxy-1H-indole-2-carbonyl chloride | C₁₀H₇ClNO₃ | 5-OCH₃, 2-COCl | 224.63 | Electron-donating methoxy group |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | C₁₀H₈ClNO₂ | 7-Cl, 3-CH₃, 2-COOH | 223.63 | Carboxylic acid functionality; chloro substituent |
Reactivity and Electronic Effects
- Nitro Group Position: The 7-nitro derivative exhibits distinct electronic effects compared to its 5-nitro analog. In contrast, the 5-nitro isomer (e.g., 5-nitro-1H-indole-2-carbonyl chloride) may exhibit meta-directing behavior due to steric and electronic differences .
- Methoxy vs. Nitro : The 5-methoxy analog (5-methoxy-1H-indole-2-carbonyl chloride) features an electron-donating methoxy group, which reduces the electrophilicity of the carbonyl chloride compared to the nitro-substituted derivatives. This results in slower nucleophilic acyl substitution kinetics .
- Carboxylic Acid vs. Carbonyl Chloride : The 7-chloro-3-methyl-2-carboxylic acid derivative lacks the reactive carbonyl chloride group, rendering it less reactive in coupling reactions but more stable under ambient conditions .
Spectroscopic Data
- 13C-NMR: Nitro-substituted indoles (e.g., C-NO₂) typically show deshielded carbon signals near 147 ppm, as observed in a structurally similar compound (δ 147.14 ppm for C-NO₂) . Methoxy groups, by contrast, resonate near 55–60 ppm for the OCH₃ carbon .
- HRMS : Accurate mass data for nitroindole derivatives aligns closely with theoretical values (e.g., 253.0979 observed vs. 253.0977 calculated for C₁₅H₁₃N₂O₂) , suggesting reliable identification protocols for nitro-substituted analogs.
Preparation Methods
Nitration of Indole to 7-Nitroindole
Reagents and Conditions:
Indole derivatives are nitrated using a nitrating mixture (e.g., HNO3/H2SO4) or milder nitrating agents to selectively introduce the nitro group at the 7-position. Protection of the indole nitrogen may be employed to improve regioselectivity and yield.Example:
Protection of the indole nitrogen with triisopropylsilyl chloride (TIPS-Cl) followed by nitration yields 7-nitro-1-(triisopropylsilyl)-indole, which can be subsequently deprotected to give 7-nitroindole.
Preparation of 7-Nitro-1H-indole-2-carboxylic Acid
The nitrated indole is further functionalized at the 2-position to introduce the carboxylic acid group, often via oxidation or directed lithiation followed by carboxylation.
Alternatively, commercially available 7-nitroindole-2-carboxylic acid can be used as a starting material for acyl chloride synthesis.
Conversion to 7-Nitro-1H-indole-2-carbonyl Chloride
Chlorinating Agents:
Commonly used reagents include oxalyl chloride (COCl)2 and thionyl chloride (SOCl2).Typical Procedure:
The 7-nitroindole-2-carboxylic acid is suspended in an anhydrous solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF). Oxalyl chloride is added dropwise with a catalytic amount of DMF at room temperature or slightly elevated temperature (e.g., 40 °C). The reaction is allowed to proceed for 1–2 hours until the evolution of gas ceases, indicating completion. The solvent and excess reagents are removed under reduced pressure to yield the crude acyl chloride as a yellow solid, which is typically used without further purification.Alternative Conditions:
Phosphorus oxychloride (POCl3) has also been used in similar contexts for acyl chloride formation, sometimes under pressurized conditions to improve yield.
Representative Synthesis Data
Mechanistic and Practical Considerations
Role of DMF:
DMF acts as a catalyst by forming a reactive Vilsmeier intermediate that activates oxalyl chloride, enhancing the conversion rate of carboxylic acids to acyl chlorides.Reaction Monitoring:
Completion is often indicated by cessation of gas evolution (CO and CO2) and can be confirmed by infrared spectroscopy showing disappearance of the carboxylic acid O–H stretch and appearance of the acyl chloride C=O stretch.Purity and Stability:
The acyl chloride product is moisture-sensitive and typically used immediately in subsequent acylation reactions without further purification.
Summary of Key Literature Findings
The most efficient and commonly used method to prepare this compound is the chlorination of the corresponding carboxylic acid using oxalyl chloride with catalytic DMF in dichloromethane at mild temperatures, achieving yields up to 98%.
Alternative methods such as the use of phosphorus oxychloride under pressurized conditions provide access to related chloro-ketone derivatives but with lower yields and longer reaction times.
Protection strategies for the indole nitrogen improve regioselectivity during nitration and facilitate subsequent transformations.
The compound serves as a versatile intermediate in acylation reactions, enabling the synthesis of amides and esters relevant to pharmaceutical research.
Q & A
Basic: What are the standard synthetic routes for preparing 7-nitro-1H-indole-2-carbonyl chloride, and how can purity be assessed?
Methodological Answer:
Synthesis typically involves nitration of indole-2-carbonyl chloride precursors. For example, indole-2-carboxylic acid derivatives (e.g., ethyl indole-2-carboxylate, CAS 771-50-6) can be nitrated at the 7-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Post-nitration, hydrolysis and chlorination with thionyl chloride (SOCl₂) yield the target compound.
Purity Assessment:
- Melting Point Comparison : Use differential scanning calorimetry (DSC) to compare observed melting points with literature values (e.g., indole-5-carboxylic acid: mp 208–210°C ).
- Chromatography : HPLC with ≥95% purity thresholds, as validated for structurally similar indole derivatives .
Basic: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- SHELX Suite : Employ SHELXL for refinement, particularly for handling disorders in nitro group orientations or chloride counterions. For twinned crystals, use TWIN/BASF commands in SHELXL to model twin domains .
- Validation : Cross-validate with Fourier difference maps to confirm electron density for nitro and carbonyl groups.
Advanced: How does thermal stability impact reaction design for this compound?
Methodological Answer:
- Decomposition Analysis : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, releasing NOₓ and COₓ gases .
- Mitigation Strategies : Conduct reactions below 100°C under inert atmospheres (N₂/Ar). Use Schlenk-line techniques for moisture-sensitive steps .
Advanced: What computational methods predict regioselectivity in electrophilic substitutions of 7-nitro-1H-indole derivatives?
Methodological Answer:
- DFT Modeling : Density functional theory (e.g., B3LYP/6-31G*) calculates Fukui indices to identify reactive sites. For example, the 3-position of 7-nitroindole shows higher electrophilic susceptibility due to nitro group electron withdrawal .
- Validation : Compare computational results with experimental NMR (¹H/¹³C) and X-ray data .
Advanced: How can contradictory crystallographic data (e.g., twinning, disorder) be resolved for nitro-indole derivatives?
Methodological Answer:
- SHELXD/SHELXE : Use these tools for experimental phasing in cases of pseudo-merohedral twinning. For disorder, apply PART/SUMP commands in SHELXL to refine split positions .
- Case Study : A 7-nitroindole structure with 15% twinning required BASF = 0.15 and four twin laws for convergence .
Advanced: What cross-coupling methodologies are effective for functionalizing this compound?
Methodological Answer:
- Pd-Catalyzed Coupling : Optimize Suzuki-Miyaura reactions using Pd(OAc)₂ (0.5 mol%), PPh₃ (1.5 mol%), and Na₂CO₃ in THF/H₂O (3:1) at 80°C .
- Challenges : Nitro groups may deactivate catalysts; use electron-deficient ligands (e.g., SPhos) to enhance efficiency .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves (tested for HCl resistance), safety goggles, and P95 respirators to avoid inhalation of aerosols .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity. Avoid dry sweeping spills; instead, use damp cloths and 5% NaHCO₃ for neutralization .
Advanced: How do solvent polarity and substituents influence the reactivity of this compound in nucleophilic acyl substitutions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
